Dapiramicin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

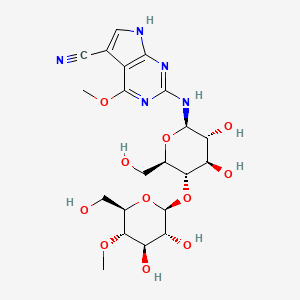

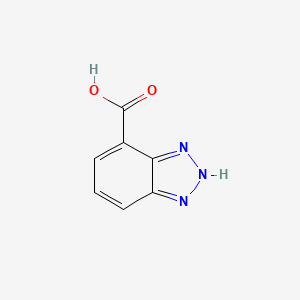

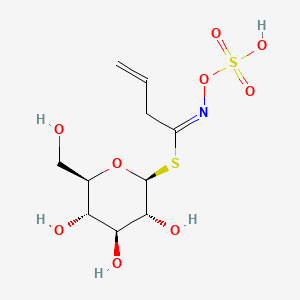

Dapiramicin B is a natural product found in Micromonospora with data available.

科学的研究の応用

Total Synthesis of Dapiramicin B

Dapiramicin B is a nucleoside antibiotic with a distinctive N-glycoside linkage. The first total synthesis of dapiramicin B has been achieved through a palladium-catalyzed coupling reaction, demonstrating its potential for medicinal use and further chemical exploration (Ohno et al., 2006).

Cancer Stem Cell Reduction

The reduction of cancer stem cells, known to contribute to chemoresistance, is a key target in cancer therapy. Research involving anti-inflammatory combinatorial treatment (DA) using doxorubicin and aspirin has shown promising results. This approach significantly decreased the proportion of cancer stem cells and colony-forming ability, suggesting a potential application of dapiramicin B or its derivatives in cancer treatment strategies (Khoo et al., 2019).

Signaling Pathways Activated by Daunorubicin

Daunorubicin, a compound related to dapiramicin B, activates multiple signaling events in acute nonlymphocytic leukemia treatment. These signaling events, regulated by various lipid products and oncogenes, provide insights into the cellular response to dapiramicin B and its potential application in leukemia treatment (Laurent & Jaffrézou, 2001).

Cathelicidin Peptides in Cystic Fibrosis

Research on cathelicidin peptides, which display significant antimicrobial properties, has relevance to dapiramicin B due to its potential antimicrobial applications. These peptides show efficacy against antibiotic-resistant pathogens, hinting at the possible use of dapiramicin B in treating resistant bacterial infections, particularly in cystic fibrosis (Saiman et al., 2001).

Adverse Events Prediction in Gene Expression

Exploring gene expression profiles in response to drug treatments can help predict potential adverse events, which is crucial for the safe application of new drugs like dapiramicin B. Understanding the genetic response to such treatments can guide the development of dapiramicin B, ensuring its efficacy and safety (Ulrich-Merzenich et al., 2012).

Genome Analysis in Daptomycin Resistance

Investigating genomic changes in response to antibiotics can inform the development of dapiramicin B, particularly in addressing drug resistance. Understanding genetic factors that contribute to resistance can guide modifications in dapiramicin B’s structure or administration to overcome similar challenges (Díaz et al., 2014).

Cardiotoxicity Management in Chemotherapy

The management of cardiotoxicity in chemotherapy, particularly with drugs like doxorubicin, is a significant concern. Insights gained from these studies can be applied to dapiramicin B, particularly if it shows similar cardiotoxic profiles, to improve safety profiles in clinical applications (Chacko et al., 2015).

特性

CAS番号 |

90044-18-1 |

|---|---|

製品名 |

Dapiramicin B |

分子式 |

C21H29N5O11 |

分子量 |

527.5 g/mol |

IUPAC名 |

2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1 |

InChIキー |

CNAGQZVMYBWWLN-LSIARSKGSA-N |

異性体SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

正規SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

その他のCAS番号 |

90044-18-1 |

同義語 |

dapiramicin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)

![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)

![7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)